

A Comparative Meta-Analysis of Gomisin M1: Preclinical Insights and Therapeutic Potential

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While clinical trials involving **Gomisin M1** have yet to be documented, a growing body of preclinical research highlights its potential across various therapeutic areas, including antiviral, anti-cancer, and anti-inflammatory applications. This guide provides a comparative analysis of the existing preclinical data on **Gomisin M1** and other structurally related gomisin compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, experimental validation, and potential for future clinical investigation.

Comparative Analysis of Preclinical Activity

The therapeutic potential of **Gomisin M1** and its analogs has been evaluated in a range of in vitro and in vivo models. The following tables summarize the key quantitative data from these preclinical studies, offering a comparative perspective on their efficacy.



Compound	Therapeutic Area	Model	Key Findings
Gomisin M1	Anti-HIV	H9 T cell lines	EC50 <0.65 μM[1]
Gomisin M2	Anti-cancer (Breast)	MDA-MB-231 & HCC1806 cell lines	IC50 of 60 μM and 57 μM, respectively, after 48 hours.[2]
Anti-allergic	-	Suppresses mast cell activation.[3]	
Gomisin A	Anti-cancer (Colorectal)	CT26 & HT29 cell lines	Significantly decreased cell viability.[4]
Anti-cancer (Cervical)	HeLa cells	Induced G1 cell cycle arrest.[5][6]	
Gomisin G	Muscle Atrophy	Disuse muscle atrophic mice	Improved muscle strength.[7]
Gomisin J	Anti-inflammatory, Metabolic Regulation	HepG2 cells	Reduced lipid accumulation and inflammatory gene expression.[8]
Gomisin L1	Anti-cancer (Ovarian)	A2780 & SKOV3 cell lines	Significantly inhibited cell growth.[5]
Gomisin N	Anti-cancer (Liver)	HepG2 & HCCLM3 cell lines	Reduced cell viability and triggered apoptosis.[9]
Anti-inflammatory	Raw 264.7 cells	Reduced nitric oxide production.[10]	

Experimental Protocols

A detailed understanding of the methodologies employed in these preclinical studies is crucial for interpretation and future experimental design.



Anti-HIV Activity of Gomisin M1

- Cell Line: H9 T cell lines were utilized to assess the anti-HIV-1 activity.
- Methodology: The effective concentration (EC50) was determined after a 4-day incubation period with **Gomisin M1**. The therapeutic index (TI) was calculated to be greater than 68.[1]

Anti-Cancer Activity of Gomisin M2 in Breast Cancer Cells

- Cell Lines: MDA-MB-231 and HCC1806 triple-negative breast cancer cell lines were used.
- Methodology: Cell viability was assessed using the Alamar blue assay after 48 hours of treatment with varying concentrations of Gomisin M2 to determine the half-maximal inhibitory concentration (IC50).[2] Apoptosis was analyzed by flow cytometry after treating cells with 10 μM, 20 μM, 40 μM, and 80 μM of Gomisin M2 for 48 hours.[2]

Pharmacokinetic Analysis of Gomisin D in Rats

- Animal Model: Rats were used to study the pharmacokinetics and bioavailability.
- Methodology: A rapid ultra-performance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS) method was developed to quantify Gomisin D in rat plasma.[11][12]
 Pharmacokinetic parameters were determined after intravenous (5 mg/kg) and intragastric (50 mg/kg) administration.[11][12] Plasma proteins were precipitated with acetonitrile, and separations were performed on a BEH C18 column.[11][12]

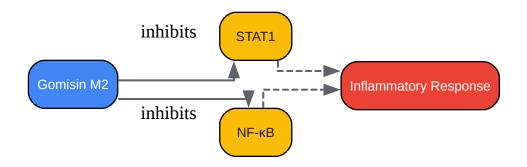
Signaling Pathways and Mechanisms of Action

The therapeutic effects of gomisin compounds are underpinned by their modulation of various signaling pathways.

Gomisin M2 in Atopic Dermatitis

Gomisin M2 has been shown to ameliorate atopic dermatitis-like skin lesions by inhibiting the activation of STAT1 and NF-κΒ.[3]





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Gomisin M2 inhibits STAT1 and NF-kB activation.

Gomisin G in Muscle Atrophy

Gomisin G enhances mitochondrial biogenesis and function through the Sirt1/PGC- 1α signaling pathway.[7]



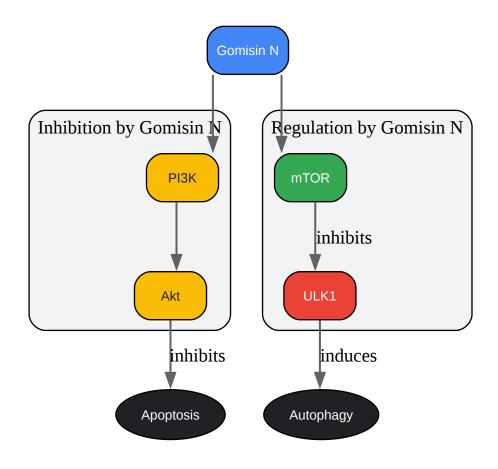
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Gomisin G signaling in muscle atrophy.

Gomisin N in Liver Cancer

Gomisin N exerts its anti-liver cancer effects by regulating the PI3K-Akt and mTOR-ULK1 pathways.[9]



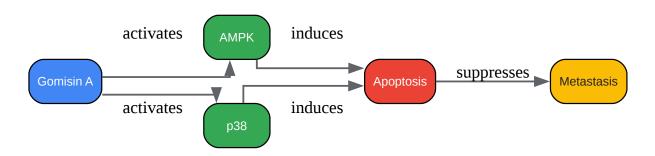


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Gomisin N modulates PI3K-Akt and mTOR-ULK1 pathways.

Gomisin A in Colorectal Cancer Metastasis

Gomisin A suppresses colorectal lung metastasis by inducing AMPK/p38-mediated apoptosis. [4]



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